molecular formula C9H12Cl2N2O2 B2844770 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride CAS No. 2344685-84-1

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride

Cat. No. B2844770
M. Wt: 251.11
InChI Key: XKBPYZWLROQALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2344685-84-1 . It has a molecular weight of 251.11 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2.2ClH/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2,(H,12,13);2*1H . This indicates that the compound has a molecular structure with 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 251.11 . The InChI code for this compound is 1S/C9H10N2O2.2ClH/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2,(H,12,13);2*1H .

Scientific Research Applications

Antibacterial Agents

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid; dihydrochloride derivatives have been extensively studied for their antibacterial properties. Research conducted by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents showcased the synthesis and antibacterial activity of various 1,8-naphthyridine-3-carboxylic acids and their analogues, highlighting their potential against different bacterial strains. These compounds, including 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro- 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showed more activity than enoxacin, indicating their worth for further biological study (Egawa, H., Miyamoto, T., Minamida, A., Nishimura, Y., Okada, H., Uno, H., & Matsumoto, J., 1984).

Supramolecular Chemistry

The study of noncovalent weak interactions between organic bases and carboxylic acid derivatives has led to a better understanding of molecular binding and supramolecular architecture. Jin et al. (2011) reported on the crystal structures of proton-transfer complexes assembled from 5,7-dimethyl-1,8-naphthyridine-2-amine with various carboxylic acids, including monocarboxylic, dicarboxylic, and tricarboxylic acids. These structures reveal the importance of hydrogen bonding in forming 3D framework structures, offering insights into supramolecular synthons (Jin, S., Liu, L., Wang, D., & Guo, J., 2011).

Synthesis of Novel Compounds

Research on 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid; dihydrochloride has also contributed to the development of new synthesis methods for compounds with potential pharmacological activity. Perillo et al. (2009) synthesized series of 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid derivatives, showcasing their spectroscopic properties and supporting the enol–lactam structure in various states. This work contributes to the understanding of compounds with potential pharmacological activities (Perillo, I., Kremenchuzky, L. D., & Blanco, M., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBPYZWLROQALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.